4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
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Description
“4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile” is an organic compound that belongs to the class of compounds known as pyrazolotriazines . These are compounds containing a pyrazolotriazine skeleton, which consists of a pyrazole fused to a triazine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Molecular Structure Analysis
The molecular formula of “4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile” is C7H6N6S . Its average mass is 206.228 Da and its monoisotopic mass is 206.037460 Da .Scientific Research Applications
Reactivity and Synthetic Applications
The reactivity of pyrazolo[1,5-a][1,3,5]triazine derivatives, including the synthesis of fused heterocycles and their potential as building blocks in heterocyclic chemistry, has been extensively studied. For example, Mironovich and Shcherbinin (2014) discussed the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives and their reactivity, highlighting their utility in creating biologically active compounds (Mironovich & Shcherbinin, 2014). Similarly, Lim, Luna, and Dolzhenko (2015) achieved the synthesis of novel 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles via a microwave-assisted, three-component reaction, demonstrating the diversity of amino substituents accommodated in this synthesis, which is ideal for generating compound libraries for drug discovery processes (Lim et al., 2015).
Biological Activity and Pharmacological Potential
The derivatives of 4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile have shown a variety of biological activities. Al-Adiwish, Abubakr, and Alarafi (2017) explored the synthesis of new pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole and studied their biological activity and cytotoxicity, including antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), showcasing the potential of these compounds in pharmacological applications (Al-Adiwish et al., 2017).
properties
IUPAC Name |
4-amino-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6S/c1-14-7-11-5-4(2-8)3-10-13(5)6(9)12-7/h3H,1H3,(H2,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIVKLRSRWENE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855983 |
Source
|
Record name | 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1273577-56-2 |
Source
|
Record name | 4-Amino-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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